molecular formula C6H10N4O4 B8094218 1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate

1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate

Cat. No. B8094218
M. Wt: 202.17 g/mol
InChI Key: SOOUGBLNWNOJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate is a useful research compound. Its molecular formula is C6H10N4O4 and its molecular weight is 202.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Intermediate in Drug Manufacture : 1,3-Dimethyl-4-amino-5-nitrosouracil is noted as an intermediate in the manufacture of drugs like theophylline and caffeine (Abramova, Kuteliya, & Feklistova, 1978).

  • Chemical Reactions and Products : It reacts with various thiols to produce condensation and oxidation-reduction products. Notable products include disulfides, dimethyl[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione, and others (Youssefyeh, 1975).

  • Molecular Orbital Calculations and Complexes : Molecular orbital calculations have been performed for 6-amino-1,3-dimethyl-5-nitrosouracil and its copper(II) complex, highlighting its potential in coordination chemistry (Salas et al., 1992).

  • Catalytic Reduction Process Development : A study focuses on the catalytic reduction of 1,3-dimethyl-4-amino-5-nitrosouracil to 1,3-dimethyl-4,5diaminouracil in the production of theophylline (Frolova et al., 2004).

  • Polarographic Analysis : Polarographic behavior of 1,3-dimethyl-4-amino-5-nitrosouracil in different media has been studied, providing insights into its electrochemical properties (Dolgachev, Avrutskaya, & Fioshin, 1979).

  • Synthesis of Lumazine Derivatives : Its reaction with various chemicals has been used to synthesize lumazine derivatives, important in medicinal chemistry (Yoneda et al., 1982).

  • Inhibition of Iron-Catalysed Formation of Hydroxyl Radicals : Certain derivatives of 1,3-dimethyl-6-amino-5-nitrosouracil have been studied as potential inhibitors of iron-dependent lipid peroxidation, indicating its potential in biochemical research (Rabion et al., 1993).

properties

IUPAC Name

6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3.H2O/c1-9-4(7)3(8-13)5(11)10(2)6(9)12;/h7H2,1-2H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOUGBLNWNOJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N=O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate
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1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate
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1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate
Reactant of Route 6
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